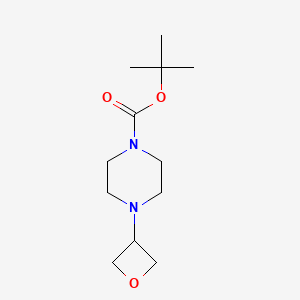

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes both an oxetane ring and a piperazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with oxetane derivatives under basic conditions. For instance, one method involves the nucleophilic displacement of a bromine atom in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine using triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The oxetane ring can be opened by nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Reductive amination: The piperazine ring can participate in reductive amination reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Triethylamine: Used as a base in nucleophilic substitution reactions.

Hydrazine hydrate: Used in the preparation of hydrazino derivatives.

Acids and bases: Used for hydrolysis reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is used in various scientific research applications, including:

Organic synthesis: As a building block for the synthesis of novel organic compounds such as amides, sulfonamides, and Mannich bases.

Radiopharmaceutical research: Functionalized piperazine derivatives are used as starting materials for spiro-compounds, which are employed for the mild introduction of fluorine-18.

Peptide linkage: The acetic acid-piperazine core is used for linking biologically active peptides.

Mechanism of Action

The specific mechanism of action for tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The oxetane ring may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is unique due to the presence of both an oxetane ring and a piperazine ring in its structure. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.

Biological Activity

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperazine ring, a tert-butyl group, and an oxetane moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have indicated that it may induce apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to influence cytokine production and may downregulate pro-inflammatory markers in various in vitro models. This suggests a potential role in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Receptor Binding : The piperazine ring can interact with various receptors, potentially modulating their activity.

- Oxetane Reactivity : The oxetane moiety may enhance the compound's reactivity, allowing it to form stable complexes with target proteins or enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects by treating macrophage cell lines with the compound. Results showed significant reductions in TNF-alpha and IL-6 levels, suggesting that the compound could modulate inflammatory responses effectively .

Applications in Scientific Research

This compound is utilized in various fields:

- Organic Synthesis : It serves as an intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry : Ongoing research aims to develop novel therapeutic agents based on its structure .

- Peptide Linkage : Its core structure is employed for linking biologically active peptides, enhancing their stability and activity.

Properties

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.